BenchChemオンラインストアへようこそ!

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a synthetic, polyfunctionalized quinoline derivative (C₁₀H₅BrF₃NO₂; MW 308.05 g/mol) that exists predominantly as the 3-bromo-6-(trifluoromethoxy)quinolin-4(1H)-one tautomer. This compound is not a generic quinoline building block; it is specifically characterized by a potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 86 nM, alongside a 144-fold selectivity window over the MAO-A isoform (IC₅₀ = 12,400 nM).

Molecular Formula C10H5BrF3NO2
Molecular Weight 308.05 g/mol
CAS No. 1065087-86-6
Cat. No. B1371740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline
CAS1065087-86-6
Molecular FormulaC10H5BrF3NO2
Molecular Weight308.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)Br
InChIInChI=1S/C10H5BrF3NO2/c11-7-4-15-8-2-1-5(17-10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16)
InChIKeyXSIHWAFZDYHXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline (CAS 1065087-86-6): Core Structural and Pharmacological Profile for Sourcing Decisions


3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a synthetic, polyfunctionalized quinoline derivative (C₁₀H₅BrF₃NO₂; MW 308.05 g/mol) that exists predominantly as the 3-bromo-6-(trifluoromethoxy)quinolin-4(1H)-one tautomer [1]. This compound is not a generic quinoline building block; it is specifically characterized by a potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 86 nM, alongside a 144-fold selectivity window over the MAO-A isoform (IC₅₀ = 12,400 nM) [2]. The presence of the trifluoromethoxy group at the 6-position enhances metabolic stability and lipophilicity, while the bromine at C3 provides a versatile synthetic handle, distinguishing it from simple 4-hydroxyquinoline analogs .

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline: Why In-Class Analogs Cannot Be Simply Interchanged for MAO-B Research


Simple substitution with other 4-hydroxyquinolines or 6-trifluoromethoxyquinoline isomers is not viable for projects targeting MAO-B. The quantitative pharmacological profile is hypersensitive to the substitution pattern. The C3 bromine atom is essential for potency; the corresponding 3-chloro analog demonstrates a complete loss of inhibitory activity against MAO-B, underscoring the fact that minor halogen changes abolish the desired biological interaction [1]. Furthermore, the tautomeric equilibrium between the 4-hydroxyquinoline and the 4-oxoquinoline form is a critical determinant of MAO-B activity. This tautomerism markedly influences the biological outcome, meaning that analogs without the 4-hydroxy group or those locked in a single tautomeric state fail to recapitulate this activity [2]. Therefore, generic or structurally similar compounds should not be considered interchangeable without risking a total loss of biochemical function.

Quantitative Differentiation of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline Against Closest Analogs


MAO-B Inhibitory Potency and Isoform Selectivity: Head-to-Head with the 3-Chloro Analog

The target compound is a potent, selective inhibitor of human MAO-B. In a direct comparison within the same enzyme assay panel, the 3-bromo-4-hydroxy-6-trifluoromethoxyquinoline inhibited MAO-B with an IC₅₀ of 86 nM, while the 3-chloro analog (3-chloro-4-hydroxy-6-trifluoromethoxyquinoline) exhibited negligible inhibition (IC₅₀ > 100,000 nM). This represents a >1,160-fold difference in potency driven solely by the halogen at C3 [1][2].

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

MAO-A vs. MAO-B Selectivity Profile: Comparison to Broad-Spectrum MAO Inhibitors

The target compound demonstrates a 144-fold selectivity for MAO-B (IC₅₀ = 86 nM) over MAO-A (IC₅₀ = 12,400 nM). In contrast, a structurally related quinoline isomer, 4,5-dichloro-8-(trifluoromethoxy)quinoline, shows a weak and non-selective profile, inhibiting MAO-A with an IC₅₀ of 39,000 nM. This isomer lacks both the 4-hydroxy group and correct halogen placement, resulting in a >450-fold weaker inhibition of MAO-A compared to the target compound's primary MAO-B target [1].

Isoform Selectivity CNS Drug Discovery Off-Target Screening

Tautomerism-Dependent MAO-B Activity: Evidence from 4-Oxoquinoline Scaffolds

The 4-hydroxy group is not merely a polarity modifier; it enables a tautomeric equilibrium with the 4-oxoquinoline (quinolin-4(1H)-one) form, which is the biologically active species for MAO-B engagement. In a systematic study of 4-oxoquinoline derivatives, Mesiti et al. (2021) demonstrated that prototropic tautomerism markedly influences MAO-B inhibition, with the most potent compound (10) achieving an IC₅₀ of 5.30 ± 0.74 nM and a selectivity index of ≥1887. The unequivocal characterization of tautomers by ¹H–¹⁵N HSQC and HMBC NMR techniques was essential to correlating structure with activity. The target compound's ability to tautomerize distinguishes it from 3-bromo-6-trifluoromethoxyquinoline (CAS 1059064-17-3), which lacks the 4-hydroxy group and is not reported to exhibit MAO-B inhibitory activity [1].

Tautomerism Structure-Activity Relationship Drug Design

Synthetic Versatility: C3-Bromo as a Superior Coupling Handle vs. C3-Chloro Analogs

The covalent bromine atom at the C3 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for rapid diversification of the quinoline scaffold. In comparison, the C3-chloro analog exhibits significantly lower reactivity in oxidative addition steps, often requiring harsher conditions or specialized ligands, which can limit the scope of derivatization and reduce yields. This is a well-established principle in organometallic chemistry, where C-Br bonds undergo oxidative addition to Pd(0) orders of magnitude faster than C-Cl bonds [1].

Cross-Coupling Chemistry Medicinal Chemistry Lead Optimization

High-Impact Application Scenarios for 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline Based on Quantitative Differentiation


Selective MAO-B Inhibitor Lead for Parkinson's Disease Drug Discovery

The 86 nM MAO-B IC₅₀ and 144-fold selectivity over MAO-A position this compound as a compelling starting point for reversible MAO-B inhibitor programs targeting neurodegeneration. Unlike the inactive 3-chloro analog (>100,000 nM), this compound provides a validated hit that can be advanced into structure-activity relationship (SAR) optimization without the need for a de novo high-throughput screening campaign [1].

Tautomer-Dependent Pharmacology Probe for Mechanistic Enzyme Studies

The demonstrated importance of the 4-hydroxy/4-oxo tautomerism for MAO-B activity makes this compound an ideal tool compound for studying the role of prototropic equilibria in enzyme-ligand recognition. It can be used in 2D NMR (¹H–¹⁵N HSQC/HMBC) experimental setups to correlate tautomeric state with inhibitory potency, an approach validated by Mesiti et al. (2021). The des-hydroxy analog (3-bromo-6-trifluoromethoxyquinoline) lacks this property and cannot serve this purpose [2].

Advanced Synthetic Intermediate for Diversified Quinoline Libraries

The C3-bromine serves as an efficient coupling handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling rapid parallel synthesis of diverse 3-substituted-4-hydroxy-6-trifluoromethoxyquinoline libraries. The 3-chloro analog is significantly less reactive and may require harsher conditions, limiting its utility in high-throughput medicinal chemistry workflows. Users procuring this compound for synthetic diversification benefit from milder reaction conditions and broader substrate scope [3].

Quote Request

Request a Quote for 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.